Arylacetonitrilase Substrate Activity: Positional Isomer Comparison
The 4-bromo substituted hydroxyacetonitrile exhibits 680% relative activity compared to phenylacetonitrile in the arylacetonitrilase from Luminiphilus syltensis NOR5-1B, a biocatalyst relevant for mandelic acid derivative synthesis. In direct contrast, the 2-bromo positional isomer shows only 74% relative activity, while the 3-bromo analog shows 706% [1].
| Evidence Dimension | Relative enzymatic activity (% of phenylacetonitrile) |
|---|---|
| Target Compound Data | 680% |
| Comparator Or Baseline | Phenylacetonitrile (baseline = 100%); 2-bromo analog (74%); 3-bromo analog (706%); 4-chloro analog (1083%); 4-fluoro analog (891%) |
| Quantified Difference | 4-bromo analog is 680% vs. baseline; 9.2-fold higher than 2-bromo analog; 6% lower than 3-bromo analog; 403 percentage points lower than 4-chloro analog |
| Conditions | Arylacetonitrilase from Luminiphilus syltensis NOR5-1B, expressed in E. coli BL21(DE3), pH 7, 40°C |
Why This Matters
Selecting the 4-bromo isomer ensures a predictable, high-activity enzyme substrate for biocatalytic synthesis, whereas the 2-bromo isomer would yield substantially lower turnover and the 4-chloro analog would introduce different reactivity and stereochemical outcomes.
- [1] Sun, H.; Gao, W.; Fan, H.; Wang, H.; Wei, D. Cloning, purification and evaluation of the enzymatic properties of a novel arylacetonitrilase from Luminiphilus syltensis NOR5-1B: a potential biocatalyst for the synthesis of mandelic acid and its derivatives. Biotechnol. Lett. 2015, 37, 1655-1661. View Source
